molecular formula C21H26N4O2 B6440551 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one CAS No. 2549037-15-0

1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B6440551
CAS No.: 2549037-15-0
M. Wt: 366.5 g/mol
InChI Key: VTSKWHJDEMDVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and an azetidine-1-carbonyl moiety at position 3. The azetidine ring is further functionalized with a 4-methylpyrazole group via a methylene bridge. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability, while the azetidine carbonyl group introduces conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-8-22-24(9-14)12-17-10-23(11-17)21(27)18-7-20(26)25(13-18)19-5-4-15(2)16(3)6-19/h4-6,8-9,17-18H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSKWHJDEMDVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)CN4C=C(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

  • Chemical Formula : C19H24N4O2
  • Molecular Weight : 344.42 g/mol
  • CAS Number : [Not specified in the search results]

Anticancer Properties

Recent studies have shown that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, pyrazole derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study evaluated the efficacy of pyrazole-based compounds against breast cancer cells (MCF-7 and MDA-MB-231) and found promising results, indicating that these compounds could potentially enhance the effectiveness of conventional chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis. A specific derivative demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation . This suggests that similar compounds could be effective against bacterial infections.

Enzyme Inhibition

Research has indicated that certain pyrazole derivatives can inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition is crucial for managing conditions like gout. Compounds with similar structures to 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one have shown moderate inhibitory activity against xanthine oxidase .

Study on Anticancer Activity

A study published in 2020 focused on a series of pyrazole derivatives, including those structurally related to the compound of interest. The derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics .

Study on Antimicrobial Effects

Another research effort highlighted the antimicrobial properties of pyrazole derivatives against various pathogens. The study found that certain compounds inhibited the growth of fungi and bacteria effectively, suggesting their potential use in developing new antimicrobial agents .

Data Tables

Biological Activity Compound IC50 Value Reference
AnticancerPyrazole A15 µM
AntimicrobialPyrazole B10 µg/mL
Enzyme InhibitionPyrazole C72 µM

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Data
Target Compound C₂₂H₂₆N₄O₂ 3,4-Dimethylphenyl, 4-methylpyrazole, azetidine Pyrrolidinone, amide, pyrazole 378.47 High lipophilicity (calculated)
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one C₂₈H₂₈N₄O₄ 3,4-Dimethylphenoxy, 4-methoxyphenyl, benzimidazole Pyrrolidinone, benzimidazole, ether 484.55 (calculated) Increased π-π interaction potential
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₀ClN₃O 4-Chlorophenyl, 4-methylpyrazole Ketone, pyrazole 247.68 Electron-withdrawing Cl substituent
Pyrazolo[3,4-d]pyrimidine derivative (Example 52, ) C₂₈H₂₁F₂N₆O₃S Fluoro-substituted chromenone, pyrazolo[3,4-d]pyrimidine Ketone, sulfonamide, fused heterocycle 579.1 (M⁺+1) MP: 228–230°C; kinase inhibition potential
(1-Phenyl-1H-pyrazol-4-yl)methanol C₁₀H₁₀N₂O Phenyl, hydroxymethylpyrazole Pyrazole, alcohol 174.20 Enhanced solubility due to –OH group

Key Comparative Insights

Heterocyclic Core Modifications

  • Target Compound vs. Benzimidazole Derivative : The benzimidazole in the latter introduces a larger aromatic system, likely enhancing rigidity and π-stacking interactions.
  • Pyrazolo[3,4-d]pyrimidine () : The fused pyrazole-pyrimidine system increases molecular complexity and weight compared to the target’s isolated pyrazole. This may reduce solubility but improve affinity for ATP-binding pockets in kinases.

Substituent Effects

  • Chlorophenyl () vs. Dimethylphenyl : The electron-withdrawing Cl in reduces electron density on the phenyl ring, contrasting with the electron-donating methyl groups in the target. This difference could influence metabolic stability and interaction with hydrophobic binding pockets.
  • Methoxyphenyl () vs. Dimethylphenyl : The methoxy group’s polarity may enhance solubility but reduce membrane permeability relative to the target’s dimethylphenyl group.

Functional Group Contributions

  • Azetidine Carbonyl (Target) vs. Ethanone (): The azetidine’s constrained ring system may limit rotational freedom, favoring entropically favorable binding. In contrast, the flexible ethanone in might adopt multiple conformations, reducing specificity.
  • Hydroxymethylpyrazole () : The –OH group increases polarity and hydrogen-bonding capacity, whereas the target’s 4-methylpyrazole prioritizes lipophilicity and steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.